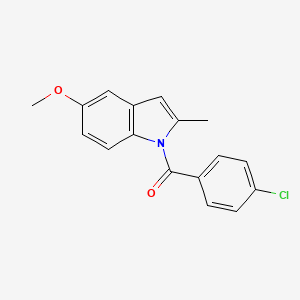

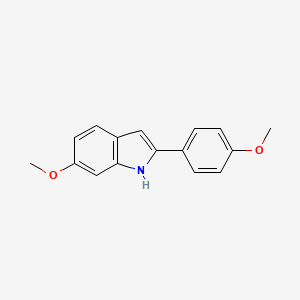

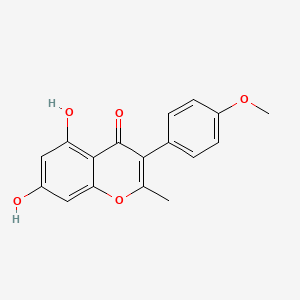

5,7-Dihydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one

Descripción general

Descripción

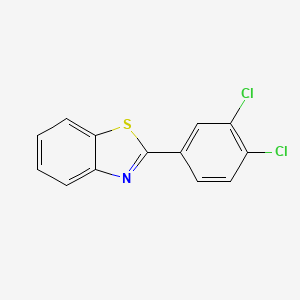

“5,7-Dihydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one” is a chemical compound with the molecular formula C16H14O6 . It is an ether and a member of flavonoids . The average mass of this compound is 302.279 Da .

Synthesis Analysis

Based on the Pechmann coumarin synthesis method, the influence of various Lewis acids on the reaction was discussed, and the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins were explored . This provides a reference for future industrialized production of coumarins .

Molecular Structure Analysis

The molecular structure of this compound includes 16 carbon atoms, 14 hydrogen atoms, and 6 oxygen atoms . The monoisotopic mass is 302.079041 Da .

Physical and Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3, a boiling point of 586.5±50.0 °C at 760 mmHg, and a flash point of 223.1±23.6 °C . It has 6 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds .

Aplicaciones Científicas De Investigación

Antimicrobial and Anti-inflammatory Properties

The compound 5,7-Dihydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one, isolated from Belamcanda chinensis, has been reported to possess antimicrobiotic and anti-inflammatory effects. Its structure is characterized by a chromen-4-one system and a benzene ring, which are inclined at a specific angle. The molecule is linked by inter- and intramolecular hydrogen bonds, which may contribute to its biological activity (Liu, Ma, Gao, & Wu, 2008).

Herbicidal, Antifungal, and Antibacterial Activities

Metabolites from the endophytic fungus Nodulisporium sp. have been studied for their biological activities. Among these metabolites, compounds structurally related to this compound exhibit herbicidal, antifungal, and antibacterial properties. These findings suggest a potential application of these compounds in agricultural and pharmaceutical industries (Dai et al., 2006).

Photophysical and Photoelectric Properties

A study on the photophysical properties of similar compounds has demonstrated their potential use in dye-sensitized solar cells. These compounds show capabilities in light capturing and electron injection, which are essential for efficient solar energy conversion. This application is particularly relevant in the development of renewable energy technologies (Gad, Kamar, & Mousa, 2020).

Mecanismo De Acción

Target of Action

The primary target of 5,7-Dihydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one, also known as Biochanin A (BCA), is a natural organic O-methylated phyto-estrogenic isoflavone . It has putative benefits in dietary cancer prophylaxis and inhibits fatty acid amide hydrolase .

Mode of Action

BCA interacts with its targets by exerting estrogenic and antiestrogenic effects . It is known to inhibit the growth of MCF-7 cells and stomach cancer cell lines . It also increases the UDP-glucuronosyl transferase activity and specific antigen production in breast and prostate cancer cells .

Biochemical Pathways

BCA affects several biochemical pathways. PI3K/Akt, MAPKs as well as Nf- ĸB pathways are involved in mechanisms of this isoflavone . It is also known to inhibit fatty acid amide hydrolase .

Pharmacokinetics

BCA is a 4′ metoxy derivative of genistein and is converted into genistein during metabolism . The pharmacokinetics of BCA, including its absorption, distribution, metabolism, and excretion (ADME) properties, significantly impact its bioavailability .

Result of Action

BCA possesses anti-cancer, anti-inflammatory, neuroprotective, anti-microbial, anti-diabetic, and anti-hyperlipidemic effects . It plays an important role in hormone replacement therapy for bones , inhibiting osteoclastogenesis and exerting beneficial effects on osteoblast-like cells .

Análisis Bioquímico

Cellular Effects

The effects of 5,7-Dihydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one on cells are diverse and complex. It has been found to inhibit fatty acid amide hydrolase and to act as an agonist of PPARgamma, a nuclear receptor that is a current pharmacological target for the treatment of diabetes type 2 . It also acts as an antineoplastic agent .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

5,7-dihydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-9-15(10-3-5-12(21-2)6-4-10)17(20)16-13(19)7-11(18)8-14(16)22-9/h3-8,18-19H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMZQAGVKVKZKQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(C=C(C=C2O1)O)O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20419918 | |

| Record name | 5,7-dihydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20419918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62845-05-0 | |

| Record name | 5,7-dihydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20419918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.